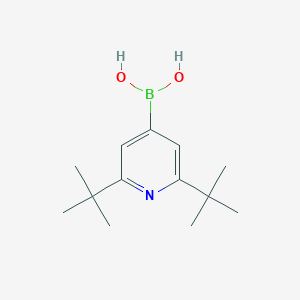
1,1-Dibromocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂ It is a halogenated derivative of cyclopropane, characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring
Vorbereitungsmethoden
1,1-Dibromocyclopropane can be synthesized through several methods, including:
Analyse Chemischer Reaktionen
1,1-Dibromocyclopropane undergoes various chemical reactions, including:
Hydrodehalogenation: This reaction involves the removal of bromine atoms using reagents like Grignard reagents in the presence of titanium compounds.
Cyclopropyl-Allyl Rearrangement: In the presence of Lewis acids such as aluminum carbenoids, this compound can undergo a rearrangement to form substituted bromoalkenes.
Substitution Reactions: The bromine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromocyclopropane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,1-dibromocyclopropane involves its high reactivity due to the presence of strained cyclopropane ring and bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as allyl cations. These intermediates can further react with nucleophiles or undergo rearrangements to form various products .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromocyclopropane can be compared with other halogenated cyclopropanes, such as:
1,1-Dichlorocyclopropane: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
1,1-Diiodocyclopropane: This compound has iodine atoms and shows distinct chemical behavior due to the larger size and lower electronegativity of iodine compared to bromine.
1,1-Difluorocyclopropane: With fluorine atoms, this compound is less reactive than this compound but is used in different applications due to the strong C-F bond.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1,1-dibromocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPYGJFXILIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518840 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-34-2 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

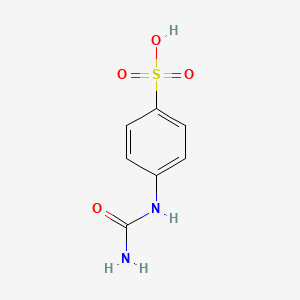


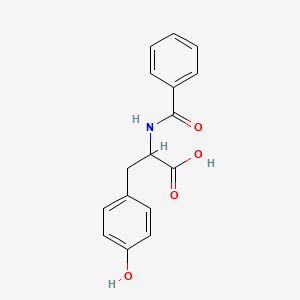
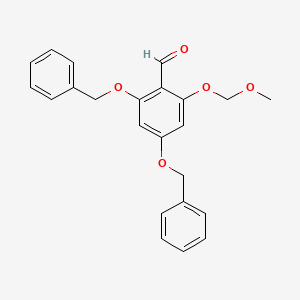
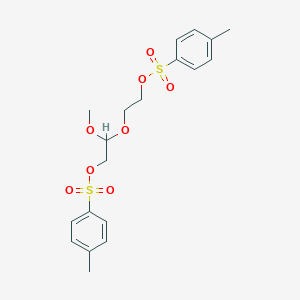
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)



